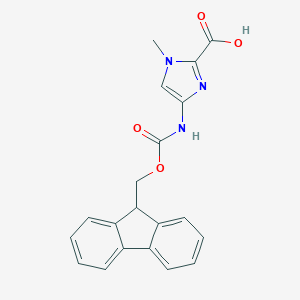

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

Übersicht

Beschreibung

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). The reaction proceeds under mild conditions and yields the protected amino acid .

Industrial Production Methods: In an industrial setting, the production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves the use of resins such as 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid group during the synthesis . The Fmoc group is introduced using reagents like Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid undergoes several types of reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide), which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: HBTU and DIPEA in DMF.

Major Products: The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further functionalization or elongation of the peptide chain .

Wissenschaftliche Forschungsanwendungen

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis (SPPS).

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Plays a role in the design of therapeutic peptides and the study of enzyme mechanisms.

Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.

Wirkmechanismus

The primary mechanism of action for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build complex peptides .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Alanine: Similar in function but with a different side chain.

Fmoc-Phenylalanine: Features an aromatic side chain, providing different hydrophobic interactions.

Uniqueness: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is unique due to its imidazole ring, which can participate in hydrogen bonding and metal coordination, making it valuable in the synthesis of peptides with specific structural and functional properties .

Biologische Aktivität

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS No: 252206-28-3) is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This compound serves as a building block in the synthesis of various bioactive molecules, particularly in the development of peptide mimetics and heteroaromatic oligoamides. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Molecular Formula: C₁₈H₁₅N₃O₄

Molecular Weight: 363.373 g/mol

Purity: Typically >95% in commercial preparations .

The biological activity of this compound primarily stems from its ability to mimic natural amino acids and participate in peptide bond formation. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable component in drug design.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. For instance, compounds featuring imidazole rings have been shown to inhibit viral replication in various studies, particularly against RNA viruses . The specific mechanism often involves interference with viral entry or replication processes.

Antibacterial Properties

Imidazole derivatives are also noted for their antibacterial activities. Studies have demonstrated that modifications to the imidazole structure can enhance its efficacy against bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

Case Studies

-

Imidazole Derivatives Against Viral Infections

A study highlighted the efficacy of imidazole-based compounds against the Tobacco Mosaic Virus (TMV). Compounds similar to this compound showed significant antiviral activity with IC50 values indicating effective inhibition at low concentrations . -

Antibacterial Screening

In another investigation, various imidazole derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain structural modifications led to enhanced activity, suggesting that this compound could be optimized for better antibacterial performance .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUJLUWSTBUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426690 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-28-3 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.